molecular formula C7H11BrN2 B13327772 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole

3-Bromo-5-isopropyl-1-methyl-1H-pyrazole

Cat. No.: B13327772
M. Wt: 203.08 g/mol
InChI Key: IHOZESRMNJHYCI-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropyl-1-methyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-1-methyl-1H-pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted pyrazoles with various functional groups.
  • Pyrazole oxides and reduced pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Bromo-1-methyl-1H-pyrazole
  • 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
  • 3-Isopropyl-1-methyl-1H-pyrazole

Comparison: 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole is unique due to the specific positioning of the bromine, isopropyl, and methyl groups on the pyrazole ring. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds. For example, the presence of the bromine atom at the 3-position enhances its ability to undergo substitution reactions, while the isopropyl group at the 5-position influences its steric and electronic properties .

Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

3-bromo-1-methyl-5-propan-2-ylpyrazole

InChI

InChI=1S/C7H11BrN2/c1-5(2)6-4-7(8)9-10(6)3/h4-5H,1-3H3

InChI Key

IHOZESRMNJHYCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1C)Br

Origin of Product

United States

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